2,4-Dichlorophenylhydrazine hydrochloride (CAS 5446-18-4) is a highly stable, halogenated arylhydrazine salt primarily procured as a regioselective building block for 1,5-diarylpyrazoles and Fischer indole derivatives[1]. Unlike its free base counterpart, the hydrochloride salt is a bench-stable solid that resists ambient oxidation, ensuring precise stoichiometric control during complex multi-step syntheses [2]. Commercially, it is the critical precursor for manufacturing high-affinity cannabinoid (CB1) receptor antagonists, pyrazole-based agrochemical safeners, and emerging dual-action dopants for lead-free perovskite photovoltaics [3].
Substituting 2,4-dichlorophenylhydrazine hydrochloride with the free base, unsubstituted phenylhydrazine, or mono-chlorinated analogs leads to catastrophic failures in both process yield and downstream product efficacy [1]. The free base is highly prone to rapid oxidative degradation, which destroys the strict molar stoichiometry required for high-yield Knorr pyrazole cyclocondensations [2]. Furthermore, substituting with 4-chlorophenylhydrazine or unsubstituted phenylhydrazine fundamentally alters the electronic and steric profile of the resulting pyrazole core; this not only shifts the regioselectivity of the cyclization—increasing the burden of chromatographic purification—but also obliterates the nanomolar target affinity required for CB1 receptor antagonists, rendering the final synthesized compounds pharmacologically inactive [3].
Arylhydrazine free bases are notoriously unstable and prone to rapid oxidation under ambient conditions, which severely compromises reaction stoichiometry. Procuring the hydrochloride salt of 2,4-dichlorophenylhydrazine ensures a bench-stable solid that permits precise molar dosing (typically 1.0 to 1.3 equivalents) during Knorr pyrazole syntheses. This stability directly translates to reproducible isolated yields of 60-62% for complex 1,5-diarylpyrazole intermediates, preventing the batch-to-batch variability and yield crashes associated with degraded free-base precursors[1].
| Evidence Dimension | Precursor shelf stability and stoichiometric reliability |
| Target Compound Data | 2,4-Dichlorophenylhydrazine hydrochloride (bench-stable solid, precise 1.0-1.3 equiv dosing) |
| Comparator Or Baseline | 2,4-Dichlorophenylhydrazine free base (rapid oxidative degradation) |
| Quantified Difference | Hydrochloride salt secures >60% intermediate yields by preventing stoichiometric drift caused by free base oxidation. |
| Conditions | Ambient handling and refluxing ethanol/THF during Knorr pyrazole cyclocondensation. |
Buyers must procure the hydrochloride salt to guarantee reproducible manufacturing yields and avoid costly material waste from degraded starting materials.
In the development of 1,5-diarylpyrazole-based cannabinoid (CB1) receptor antagonists (such as Rimonabant analogs), the substitution pattern on the N1-phenyl ring is the primary determinant of binding affinity. Structure-activity relationship (SAR) studies demonstrate that the 2,4-dichlorophenyl group—derived exclusively from 2,4-dichlorophenylhydrazine hydrochloride—is optimal for target binding. Substituting this precursor with 4-chlorophenylhydrazine or unsubstituted phenylhydrazine results in a drastic decrease in receptor affinity, stripping the final molecule of its therapeutic efficacy [1].
| Evidence Dimension | CB1 Receptor Binding Affinity |
| Target Compound Data | 2,4-Dichlorophenyl substitution (optimal nanomolar affinity) |
| Comparator Or Baseline | 4-Chlorophenyl or unsubstituted phenyl substitution (decreased affinity) |
| Quantified Difference | 2,4-dichloro substitution is an obligate requirement for peak CB1 affinity; mono-chloro or unsubstituted analogs fail to achieve comparable binding. |
| Conditions | Radioligand displacement assays for 1,5-diarylpyrazole carboxamides. |
For medicinal chemistry procurement, selecting the exact 2,4-dichloro precursor is non-negotiable to achieve the nanomolar target affinity required for CB1 antagonists.
The synthesis of agrochemical safeners like mefenpyr-diethyl relies on the regioselective [3+2] cyclocondensation of an arylhydrazine with a diketo ester. The strong electron-withdrawing nature of the two chlorine atoms on 2,4-dichlorophenylhydrazine hydrochloride drives the regioselectivity of this reaction, reliably producing the desired ethyl 2-[2-(2,4-dichlorophenyl)hydrazono]acetate intermediate with isolated yields of 58% to 62% at the industrial scale. Substituting with less polarized hydrazines alters the isomer ratio, necessitating expensive and solvent-heavy chromatographic separations [1].
| Evidence Dimension | Isolated yield of target pyrazole intermediate |
| Target Compound Data | 2,4-Dichlorophenylhydrazine hydrochloride (58-62% isolated yield) |
| Comparator Or Baseline | Less polarized generic arylhydrazines (lower regioselectivity, mixed isomers) |
| Quantified Difference | Provides a reliable ~60% yield of the correct regioisomer without requiring complex chromatographic purification. |
| Conditions | Refluxing ethanol/THF with triethylamine and ethyl glyoxylate. |
High regioselectivity directly lowers purification costs and solvent waste in pilot-scale agrochemical manufacturing.
Lead-free tin halide perovskites (e.g., FASnI3) suffer from rapid degradation due to the oxidation of Sn2+ to Sn4+. Doping the perovskite precursor solution with 2,4-dichlorophenylhydrazine hydrochloride introduces a dual-action mechanism: the hydrazine moiety acts as a moderate reductant to suppress Sn2+ oxidation, while the hydrophobic 2,4-dichlorophenyl group provides a moisture barrier. This specific doping strategy increases the Power Conversion Efficiency (PCE) by approximately 48% (achieving up to 13.4%) and allows the device to maintain 82% of its original efficiency over 330 hours of continuous 1-sun illumination [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Operational Longevity |
| Target Compound Data | FASnI3 doped with 2,4-dichlorophenylhydrazine hydrochloride (13.4% PCE, 82% retention at 330h) |
| Comparator Or Baseline | Undoped FASnI3 baseline (lower PCE, rapid oxidative degradation) |
| Quantified Difference | Doping increases PCE by ~48% and drastically extends operational half-life via Sn4+ reduction. |
| Conditions | Tin-based (lead-free) perovskite solar cells under AM1.5G one-sun illumination. |
Provides materials scientists with a highly specific, dual-function dopant to scale up stable, high-efficiency lead-free photovoltaics.
2,4-Dichlorophenylhydrazine hydrochloride is the mandatory starting material for synthesizing 1,5-diarylpyrazole-based CB1 inverse agonists and antagonists (e.g., Rimonabant and its photoswitchable analogs). The 2,4-dichloro substitution pattern is an obligate structural requirement for achieving nanomolar receptor affinity, making this exact compound indispensable for medicinal chemistry programs targeting the endocannabinoid system [1].
In the production of herbicide safeners such as mefenpyr-diethyl, this hydrochloride salt is utilized to drive highly regioselective [3+2] cyclocondensations. Its specific electronic profile ensures high isolated yields (58-62%) of the correct pyrazole regioisomer, allowing agrochemical manufacturers to bypass costly chromatographic purification steps during pilot and commercial scale-up [2].
For optoelectronic researchers developing non-toxic solar cells, 2,4-dichlorophenylhydrazine hydrochloride serves as a highly effective dual-action dopant for FASnI3 perovskites. It chemically reduces performance-killing Sn4+ defects back to Sn2+ while its hydrophobic aromatic ring shields the crystal lattice from moisture, boosting Power Conversion Efficiency (PCE) by nearly 50% and vastly extending device longevity[3].
Acute Toxic;Irritant;Health Hazard